
Glutarimide, 3-ethyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutarimide, 3-ethyl-3-phenyl-, is an organic compound with the molecular formula C13H15NO2. It is a derivative of glutarimide, characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide, 3-ethyl-3-phenyl-, typically involves the condensation of ethyl cyanoacetate with acetophenone in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of ethanol as a solvent and sodium ethoxide as a base .
Industrial Production Methods
Industrial production of Glutarimide, 3-ethyl-3-phenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled temperatures, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glutarimide, 3-ethyl-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Glutarimide, 3-ethyl-3-phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including antibiotics and enzyme inhibitors.
Medicine: This compound is a key intermediate in the production of pharmaceuticals, particularly those targeting protein synthesis and cell growth.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Glutarimide, 3-ethyl-3-phenyl-, involves its interaction with specific molecular targets. For instance, it can inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the elongation of peptide chains. This action is similar to that of cycloheximide, another glutarimide derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheximide: A potent inhibitor of protein synthesis, used in biological research.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide, used in the treatment of multiple myeloma and other cancers
Uniqueness
Glutarimide, 3-ethyl-3-phenyl-, is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike thalidomide and lenalidomide, it does not possess the same level of immunomodulatory effects but is more focused on inhibiting protein synthesis .
Eigenschaften
CAS-Nummer |
2900-50-7 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
4-ethyl-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)8-11(15)14-12(16)9-13/h3-7H,2,8-9H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
NSCAOEOKWMLESY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(=O)NC(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



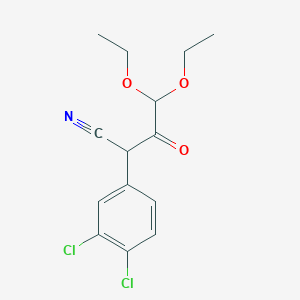
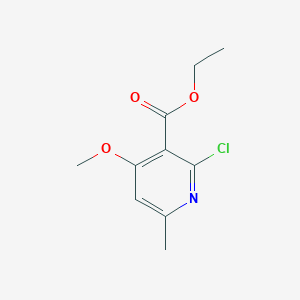
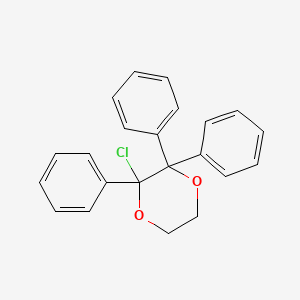
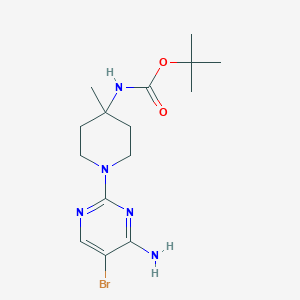


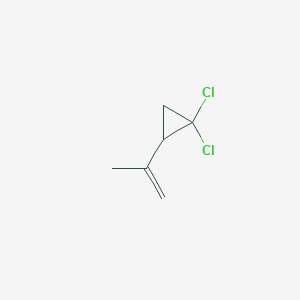
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)

![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
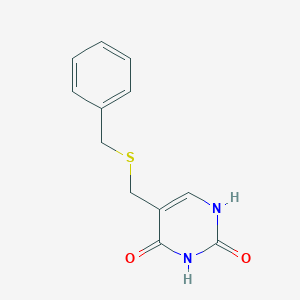
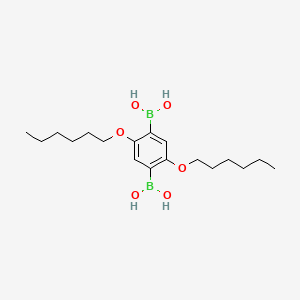
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
